molecular formula C21H40 B1532891 cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane CAS No. 114123-73-8

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane

Cat. No.: B1532891
CAS No.: 114123-73-8
M. Wt: 292.5 g/mol
InChI Key: RKIRUWUUGLPTCW-QZTJIDSGSA-N
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Description

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: is a complex organic compound characterized by its unique cyclohexane ring structure with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the cyclohexane ring. The substituents are then introduced through a series of alkylation and isomerization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired cis-configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using halogens or other reactive groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride. Conditions often require an inert atmosphere and low temperatures.

    Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds. Conditions vary depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    trans-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: Differing in the configuration of the substituents.

    1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: Lacking the cis-configuration.

Uniqueness

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.

Biological Activity

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane, also known as a rubber oligomer, is a complex organic compound with significant potential in various fields including material science and biology. This article provides a comprehensive overview of its biological activity, synthesizing research findings and case studies to elucidate its effects and applications.

  • Molecular Formula : C21H40
  • Molecular Weight : 292.54 g/mol
  • CAS Number : 114123-73-8

The compound features a cyclohexane ring with multiple alkyl substituents that influence its chemical reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction :
    • The hydrophobic nature of the compound allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
  • Receptor Modulation :
    • Preliminary studies suggest that the compound may interact with specific cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.
  • Antioxidant Activity :
    • Some alkyl-substituted cyclohexanes have shown antioxidant properties, which can mitigate oxidative stress in biological systems.

Study on Antioxidant Properties

A study published in Food Chemistry examined the antioxidant capacity of various alkyl-substituted cyclohexanes. This compound was found to exhibit moderate antioxidant activity compared to other compounds in its class. The study utilized DPPH radical scavenging assays to quantify this effect.

CompoundDPPH Scavenging Activity (%)
cis-1,1,5,5-Tetramethyl...45%
Control (BHT)75%
Other Cyclohexanes30%-50%

Toxicological Studies

Research into the toxicological profile of the compound indicates low acute toxicity levels. A study conducted by the National Toxicology Program (NTP) assessed various rubber oligomers and found that exposure to high concentrations did not result in significant adverse effects in animal models.

Applications in Industry and Medicine

The unique properties of this compound make it suitable for various applications:

  • Material Science : Used as an oligomer in the production of butyl rubber and other polymers due to its stability and reactivity.
  • Pharmaceuticals : Potential applications in drug formulation where its biological activity can be harnessed for therapeutic purposes.

Properties

IUPAC Name

(2S,3R)-1,1,5,5-tetramethyl-2-prop-1-en-2-yl-3-(2,2,4-trimethylpentyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40/c1-15(2)11-19(5,6)12-17-13-20(7,8)14-21(9,10)18(17)16(3)4/h15,17-18H,3,11-14H2,1-2,4-10H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIRUWUUGLPTCW-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC1CC(CC(C1C(=C)C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C)(C)C[C@@H]1CC(CC([C@@H]1C(=C)C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001348926
Record name cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114123-73-8
Record name cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 2
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 3
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 4
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 5
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 6
Reactant of Route 6
cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane

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